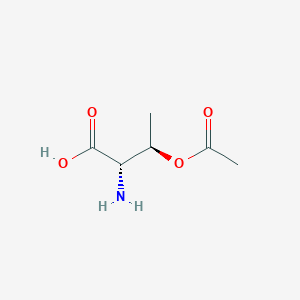

(2S,3R)-3-アセトキシ-2-アミノ酪酸

説明

O-Acetyl-L-Threonine is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality O-Acetyl-L-Threonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Acetyl-L-Threonine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ピペコリン酸のヒドロキシル化

この化合物は、ピペコリン酸のヒドロキシル化に関与しています。Fe(II)/α-ケトグルタル酸(Fe(II)/2-OG)依存性ジオキシゲナーゼはこのプロセスを触媒することができます .

ホモセリンラクトン、メチオニン、1,4-ブタンジオール、および1,3-プロパンジオールの生産

「(2S,3R)-3-アセトキシ-2-アミノ酪酸」は、ホモセリンラクトン、メチオニン、1,4-ブタンジオール、および1,3-プロパンジオールの生産にとって潜在的に重要なプラットフォーム代謝中間体です .

O-アセチル-L-ホモセリンの生産

この化合物は、大腸菌におけるO-アセチル-L-ホモセリンの生産のために、代謝工学および経路構築に使用されてきました . 改変された株は、フェドバッチ発酵で、グルコースの収率0.23 g/gで、24.33 g/LのOAHを生産しました .

高価値化合物の生産

O-アセチル-L-ホモセリン(OAH)は、L-メチオニンなどの高価値化合物の生産のための潜在的なプラットフォーム化学物質です . OAHの生産は、L-メチオニンの工業生産にとって非常に重要です .

ACマイクログリッドでの使用

化合物の自体とは直接関係ありませんが、「H-THR(AC)-OH」の「AC」という略語は、交流電流を表す場合もあります。交流電流は、ACマイクログリッドで使用されます . これは、科学的な応用よりもむしろ言語的な偶然ですが、それでも面白い関係です。

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other amino acids, possibly acting as a substrate, inhibitor, or modulator .

Biochemical Pathways

It’s reasonable to assume that it may be involved in amino acid metabolism or other related pathways .

Pharmacokinetics

As with many other compounds, factors such as solubility, stability, and molecular size would likely influence its bioavailability .

Result of Action

Given its structure, it might influence protein synthesis or other cellular processes involving amino acids .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (2S,3R)-3-Acetoxy-2-aminobutanoic acid .

特性

IUPAC Name |

(2S,3R)-3-acetyloxy-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVSRIMJZNIFHS-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587325 | |

| Record name | O-Acetyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-42-9 | |

| Record name | O-Acetylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017012429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ABK2S28W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

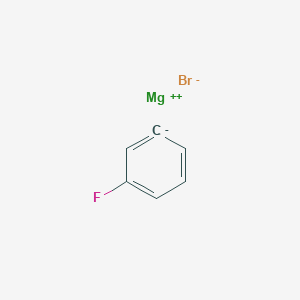

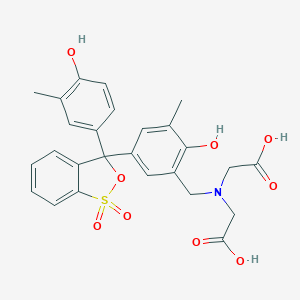

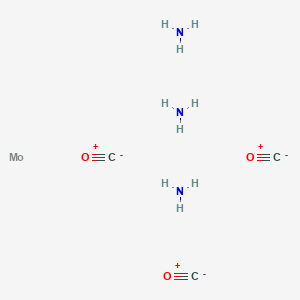

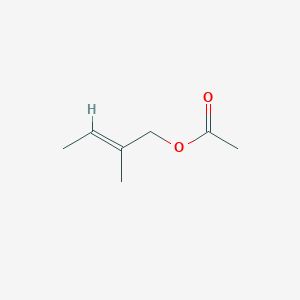

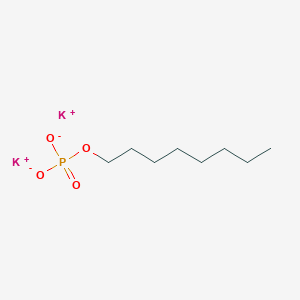

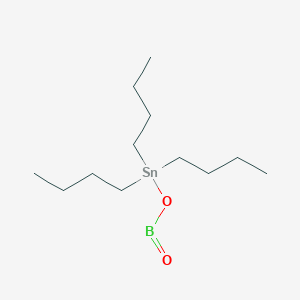

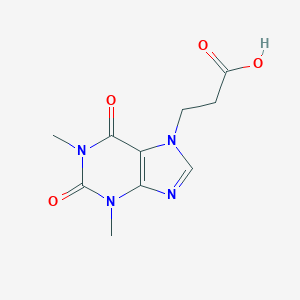

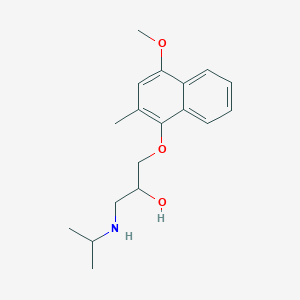

Feasible Synthetic Routes

Q1: What is the biological significance of O-Acetyl-L-Serine (OAS) and how does it relate to O-Acetyl-L-Threonine?

A: O-Acetyl-L-Serine (OAS) plays a crucial role as an extracellular signaling molecule in bacteria like Providencia stuartii and Escherichia coli []. It functions by activating specific genes, some of which are regulated by CysB, a transcriptional activator requiring N-acetyl-l-serine (NAS) as a coactivator []. Interestingly, research has shown that only OAS, and not O-Acetyl-L-Threonine or N-acetyl-l-threonine, could activate the cma37::lacZ fusion, indicating a high level of specificity []. This suggests a potential interaction between the OAS signaling pathway and threonine metabolism, warranting further investigation.

Q2: How does the structure of poly-O-acetyl-L-threonine relate to its optical properties?

A: Poly-O-acetyl-L-threonine adopts a β-conformation in various solvents and in the solid state []. This conformation contributes to its unique optical rotatory properties. For example, in a 2-chloroethanol–dichloromethane mixture, the β-form of poly-O-acetyl-L-threonine exhibits a Cotton effect at 230 mμ []. This specific optical behavior is attributed to the chiral centers within the poly-O-acetyl-L-threonine structure, highlighting the importance of stereochemistry in its physicochemical properties.

Q3: Can O-Acetyl-L-Threonine be synthesized from L-threonine, and if so, what is the significance of this reaction?

A: Yes, O-Acetyl-L-Threonine can be incorporated into peptides using L-threonine as a starting point []. This synthesis is particularly relevant in studying structure-activity relationships of biologically active peptides like bradykinin []. By substituting the native L-serine at the 6th position with O-Acetyl-L-Threonine, researchers can investigate how this modification affects the peptide's interaction with its target and its overall biological activity []. This approach is valuable for understanding the impact of subtle structural changes on peptide function.

Q4: Beyond its use in peptide synthesis, are there other applications for O-Acetyl-L-Threonine derivatives?

A: Yes, derivatives of O-Acetyl-L-Threonine, like N-Tosyl-O-acetyl-L-threonine anilide, have shown potential in organic synthesis []. This compound can be further modified through reactions with acetic acid or formaldehyde in the presence of boron trifluoride catalyst []. These reactions lead to the formation of 1,3-oxazolidine and 1,3-oxazine derivatives, which are valuable heterocyclic compounds with applications in medicinal chemistry and materials science []. This highlights the versatility of O-Acetyl-L-Threonine derivatives as building blocks for more complex molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)